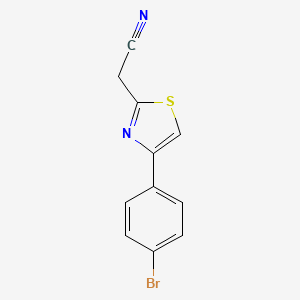

4-(4-Bromophenyl)-2-thiazoleacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHJUUAUIGGAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383112 | |

| Record name | 4-(4-Bromophenyl)-2-thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94833-31-5 | |

| Record name | 4-(4-Bromophenyl)-2-thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)-2-thiazoleacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-thiazoleacetonitrile (CAS No. 94833-31-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-2-thiazoleacetonitrile is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its rigid thiazole core, substituted with a bromophenyl group and a reactive acetonitrile moiety, provides a versatile scaffold for the synthesis of novel pharmaceutical compounds. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol based on established methodologies, in-depth analytical characterization, and its applications in the development of therapeutic agents, particularly as an intermediate for antihypertensive and anti-inflammatory drugs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 94833-31-5 | |

| Molecular Formula | C₁₁H₇BrN₂S | |

| Molecular Weight | 279.16 g/mol | |

| Appearance | Solid | |

| Melting Point | 125-129 °C | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, sealed, dry |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of an α-haloketone with a thioamide. In this case, 2-bromo-1-(4-bromophenyl)ethan-1-one serves as the α-haloketone and 2-cyanoethanethioamide as the thioamide component.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-1-(4-bromophenyl)ethan-1-one

-

2-Cyanoethanethioamide

-

Ethanol (absolute)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) in absolute ethanol.

-

Addition of Thioamide: To the stirred solution, add 2-cyanoethanethioamide (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water with gentle stirring. A solid precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration, washing the solid with copious amounts of deionized water to remove any inorganic impurities.

-

Drying: Dry the crude product under vacuum.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

Analytical Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Predicted Interpretation |

| ¹H NMR | Aromatic protons of the bromophenyl group would appear as two doublets in the range of δ 7.5-7.9 ppm. The thiazole proton would likely be a singlet around δ 7.8-8.2 ppm. The methylene protons of the acetonitrile group would appear as a singlet at approximately δ 4.0-4.5 ppm. |

| ¹³C NMR | The carbon of the nitrile group (C≡N) is expected around δ 115-120 ppm. The methylene carbon (-CH₂-) would be in the range of δ 20-25 ppm. Aromatic carbons would appear between δ 120-135 ppm, with the carbon attached to bromine showing a lower chemical shift. The thiazole ring carbons would be observed in the region of δ 110-160 ppm. |

| FT-IR (cm⁻¹) | A sharp, medium intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=N and C=C stretching vibrations of the thiazole and phenyl rings in the 1600-1450 cm⁻¹ region. A strong C-Br stretching vibration in the fingerprint region, typically around 600-500 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound. Predicted m/z values for protonated adducts include [M+H]⁺ at 278.95860 and [M+Na]⁺ at 300.94054.[2] |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for molecular elaboration.

Potential Therapeutic Areas

-

Antihypertensive Agents: The thiazole scaffold is present in some diuretic and antihypertensive drugs.

-

Anti-inflammatory Agents: Thiazole derivatives have been explored for their anti-inflammatory properties.

-

Antimicrobial and Anticancer Agents: The broader class of thiazole derivatives has shown promise in the development of antimicrobial and anticancer therapies.

Safety and Handling

This compound is classified as acutely toxic if swallowed, causes skin irritation, and serious eye damage. It may also cause respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of this compound, a key building block in medicinal chemistry. The outlined synthesis, based on the robust Hantzsch reaction, offers a reliable route to this compound. The comprehensive analytical data, though partially predictive, provides a strong basis for its characterization. Its versatile structure makes it a valuable precursor for the development of novel therapeutic agents, underscoring its importance in the field of drug discovery.

References

- MySkinRecipes. This compound. [Link]

- PubChemLite. This compound (C11H7BrN2S). [Link]

- YouTube.

- MDPI.

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- PubChemLite. This compound (C11H7BrN2S). [Link]

- MySkinRecipes. This compound. [Link]

Sources

A Senior Application Scientist's Guide to the Molecular Weight Determination of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for understanding and verifying the molecular weight of the heterocyclic compound 4-(4-Bromophenyl)-2-thiazoleacetonitrile, a relevant scaffold in medicinal chemistry. Beyond stating the theoretical value, this document delves into the critical distinction between average molecular weight and monoisotopic mass, the profound impact of bromine's isotopic distribution on mass spectrometry data, and the practical application of high-resolution mass spectrometry (HRMS) for unambiguous elemental composition confirmation. Detailed, field-proven protocols for sample preparation and analysis via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) are provided, empowering researchers to achieve accurate and reliable characterization of this and similar small molecules.

Core Physicochemical Properties

This compound is a solid organic compound often utilized as a key intermediate in the synthesis of novel pharmaceutical agents[1]. A precise understanding of its molecular weight is the foundational step for its characterization, quantification, and incorporation into drug discovery workflows.

The primary molecular identifiers and weights are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₇BrN₂S | [2][3][4] |

| CAS Number | 94833-31-5 | [2][3][4] |

| Average Molecular Weight | 279.16 g/mol | [1][3] |

| Monoisotopic Mass | 277.95132 Da | [5] |

Theoretical vs. Experimental Mass: A Critical Distinction

In drug development, the term "molecular weight" can be ambiguous. It is crucial to differentiate between the average molecular weight, used for stoichiometry in bulk reactions, and the monoisotopic mass, which is the cornerstone of high-precision mass spectrometry analysis.

-

Average Molecular Weight (MW): This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. For C₁₁H₇BrN₂S, this value is approximately 279.16 g/mol . This is the value used for preparing solutions of a specific molarity.

-

Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ³²S, and, critically, ⁷⁹Br). For C₁₁H₇BrN₂S, this value is 277.95132 Da [5]. High-resolution mass spectrometers are capable of measuring this value with exceptional accuracy, often to within a few parts per million (ppm)[6][7].

The Signature of Bromine: Isotopic Pattern Analysis

A key structural feature of this molecule is the single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively)[8]. This results in a highly characteristic isotopic pattern in the mass spectrum.

Instead of a single peak for the molecular ion, a compound containing one bromine atom will exhibit two distinct peaks of almost equal intensity, separated by 2 Daltons (Da)[9][10][11].

-

The M peak corresponds to the molecule containing the ⁷⁹Br isotope.

-

The M+2 peak corresponds to the molecule containing the ⁸¹Br isotope.

The presence of this 1:1 doublet is a definitive diagnostic marker for a singly brominated compound, providing a layer of structural confirmation directly from the mass spectrum[9][10].

Experimental Workflow for Molecular Weight Verification

The following sections outline the practical workflow for confirming the molecular weight and elemental composition of this compound using High-Resolution Mass Spectrometry (HRMS).

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-(4-溴苯基)-2-噻唑乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. BioOrganics [bioorganics.biz]

- 5. PubChemLite - this compound (C11H7BrN2S) [pubchemlite.lcsb.uni.lu]

- 6. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. as.uky.edu [as.uky.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. savemyexams.com [savemyexams.com]

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-thiazoleacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-2-thiazoleacetonitrile, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical synthesis, physicochemical properties, and its significant role as a scaffold for the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.

Introduction and Strategic Importance

This compound is a versatile heterocyclic compound featuring a central thiazole ring, a bromophenyl moiety at the 4-position, and a reactive acetonitrile group at the 2-position. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of a wide array of biologically active molecules. The thiazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, and is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, antimicrobial, and anticancer effects[1][2]. The bromophenyl group provides a handle for further structural modifications via cross-coupling reactions, while the acetonitrile moiety can be elaborated into various other functional groups, enhancing the chemical diversity of potential drug candidates[3]. This guide will delve into the critical aspects of this compound, providing a robust foundation for its application in drug discovery and development programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 94833-31-5 | [4] |

| Molecular Formula | C₁₁H₇BrN₂S | [4] |

| Molecular Weight | 279.16 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| SMILES | Brc1ccc(cc1)-c2csc(CC#N)n2 | [4] |

| InChI | 1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | [4] |

| Predicted XlogP | 3.0 | [6] |

| Solubility | Sparingly soluble in water, soluble in alcohol and ether.[7] | Based on general thiazole properties[7][8] |

Synthesis of this compound

The synthesis of this compound can be strategically approached in a multi-step sequence, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by the introduction of the acetonitrile functionality.

Step 1: Synthesis of the 2-Amino-4-(4-bromophenyl)thiazole Intermediate via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings from α-haloketones and thioamides[9]. In this case, 2-bromo-1-(4-bromophenyl)ethan-1-one is reacted with thiourea.

Reaction Scheme:

Caption: Hantzsch synthesis of the 2-aminothiazole intermediate.

Detailed Experimental Protocol:

-

To a round-bottom flask, add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in absolute methanol[10].

-

Reflux the mixture with stirring for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[10].

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a dilute solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product[10].

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent such as ethanol to afford pure 2-amino-4-(4-bromophenyl)thiazole[10].

Causality of Experimental Choices:

-

Ethanol/Methanol as Solvent: These polar protic solvents are ideal for dissolving the reactants and facilitating the reaction.

-

Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more expensive α-haloketone.

-

Sodium Carbonate Workup: This basic workup is crucial for neutralizing the acidic byproduct and precipitating the free amine product, which is often insoluble in the aqueous medium.

Step 2: Introduction of the Acetonitrile Group via a Sandmeyer-type Reaction

The 2-amino group of the thiazole intermediate can be converted to a nitrile group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst[11][12][13].

Reaction Scheme:

Caption: Conversion of the aminothiazole to the thiazoleacetonitrile.

Detailed Experimental Protocol:

-

Dissolve 2-amino-4-(4-bromophenyl)thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath[11].

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution[11].

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water and cool it to 0-5 °C[11].

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction is evidenced by the evolution of nitrogen gas.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality of Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for their formation and subsequent reaction.

-

Copper(I) Cyanide Catalyst: The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction, facilitating the displacement of the diazonium group with the cyanide nucleophile[12].

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of compounds with potential therapeutic applications, particularly as anti-inflammatory and antihypertensive agents.

Anti-inflammatory Agents

Thiazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX)[14][15]. The structural framework of this compound is amenable to the design of potent and selective inhibitors of these enzymes.

Signaling Pathway:

Caption: Inhibition of COX/LOX pathways by thiazole derivatives.

The development of dual COX/LOX inhibitors is a promising strategy for creating anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs[16]. The this compound scaffold can be elaborated to design molecules that fit into the active sites of these enzymes, potentially leading to potent and selective inhibition.

Antihypertensive Agents

Certain thiazole derivatives have been shown to possess antihypertensive activity through mechanisms such as α-adrenergic receptor blockade or direct vasodilation[17][18].

Potential Mechanisms of Action:

-

α-Adrenergic Blockade: Derivatives can be designed to act as antagonists at α1-adrenergic receptors on vascular smooth muscle, preventing vasoconstriction induced by norepinephrine and leading to a decrease in blood pressure[17][19].

-

Direct Vasodilation: Some compounds may act directly on the vascular smooth muscle to cause relaxation, independent of adrenergic receptor blockade. This could involve modulation of ion channels or other signaling pathways within the smooth muscle cells.

The this compound core provides a template for the synthesis of novel compounds to be screened for these antihypertensive activities.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, a singlet for the proton on the thiazole ring, and a singlet for the methylene protons of the acetonitrile group.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the bromophenyl and thiazole rings, as well as the nitrile and methylene carbons.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (279.16 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N stretch of the nitrile group, C=N and C=C stretching of the thiazole and phenyl rings, and C-H stretching vibrations.

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | Description |

| Acute Toxicity, Oral | Category 3 |

| Skin Irritation | Category 2 |

| Serious Eye Damage | Category 1 |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

Toxicological Profile:

The toxicological profile of this compound has not been extensively studied. However, general toxicological considerations for related compound classes should be taken into account:

-

Thiazole Metabolism: Thiazole-containing drugs can be metabolized by cytochrome P450 enzymes to form reactive metabolites, which may lead to toxicity[17][18][19][20][21].

-

Brominated Aromatic Compounds: Some polybrominated aromatic compounds are known to be persistent in the environment and can have toxic effects, including hepatotoxicity[3][22].

Further toxicological studies are necessary to fully characterize the safety profile of this compound and its derivatives.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its utility in the development of anti-inflammatory and antihypertensive compounds is particularly noteworthy. The synthetic routes outlined in this guide provide a robust framework for its preparation, and the discussion of its potential mechanisms of action offers a starting point for further pharmacological investigation. As the demand for new and effective drugs continues to grow, the exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of next-generation therapeutics.

References

- Deligeorgiev, T., Kaloyanova, S., Lesev, N., Alajarín, R., Vaquero, J., & Álvarez-Builla, J. (2011). An Environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation. Green and Sustainable Chemistry, 1(4), 170-175.

- Gomha, S. M., Khalil, K., Abdel-aziz, H., & Abdalla, M. (2015). SYNTHESIS AND ANTI-HYPERTENSIVE α-BLOCKING ACTIVITY EVALUATION OF THIAZOLE DERIVATIVES BEARING PYRAZOLE MOIETY. HETEROCYCLES, 91(9), 1763-1773.

- Jaladanki, S. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.

- Jaladanki, S. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed.

- Liaras, K., Fesatidou, M., & Geronikaki, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685.

- Gomha, S. M., et al. (2019). Synthesis and Antihypertensive α-Blocking Activity Evaluation of Thiazole Derivatives Bearing Pyrazole Moiety. ResearchGate.

- Al-Ghorbani, M., et al. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Journal of King Saud University - Science, 34(6), 102169.

- Kumar, A., & Kumar, R. (2017). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. International Journal of Science and Research, 6(7), 1833-1837.

- Fadda, A. A., et al. (2008). Chemistry of 2-Cyanomethylbenzothiazole.

- Szymańska, J. A. (1996). [Toxicology of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 47(1), 13-23.

- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(4), 489-519.

- Al-Dhfyan, A., et al. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Journal of Oral and Maxillofacial Surgery, 71(10), 1684-1689.

- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.

- Liaras, K., Fesatidou, M., & Geronikaki, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PubMed.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur.

- Al-Ghorbani, M., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PubMed Central.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- Samir, E. M., Abouzied, A. S., & Hamed, F. I. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate.

- Gomha, S. M., et al. (2019). Synthesis and molecular docking of some new bis-thiadiazoles as anti-hypertensive α-blocking agents. ResearchGate.

- Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.

- El-Sayed, M. A. A., et al. (2022). Docking studies of derivatives in COX-1/-2 and 5-LOX crystal structures. ResearchGate.

- Sharma, D., et al. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate.

- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.

- El-Ablack, F. Z. (2003). Synthesis of some new thiazole derivatives of pharmaceutical interest. Boll Chim Farm, 142(9), 406-409.

- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.

- Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.

- Kaur, H., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.

- Patel, K., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Kaur, H., et al. (2022). Precursors and products from the Sandmeyer reaction. ResearchGate.

- Gencheva, V., et al. (2016). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PubMed Central.

- Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-17.

- Mohareb, R. M., Abdallah, A. E. M., & Ahmed, E. A. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. PubMed.

- Kumar, S., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central.

- Kumar, A., et al. (2009). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. Bioorganic & Medicinal Chemistry, 17(15), 5419-5426.

- PubChemLite. (n.d.). This compound (C11H7BrN2S). PubChemLite.

- Singh, A., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Scientific Reports, 13(1), 8617.

- Abdel-Wahab, B. F., et al. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central.

- Asadi, M., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central.

- Ghorab, M. M., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate.

- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

Sources

- 1. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isca.me [isca.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats - Journal of King Saud University - Science [jksus.org]

- 19. researchgate.net [researchgate.net]

- 20. orgsyn.org [orgsyn.org]

- 21. researchgate.net [researchgate.net]

- 22. 4-(4-BROMOPHENYL)-2-CHLOROTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

4-(4-Bromophenyl)-2-thiazoleacetonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring system. This class of compounds is of significant interest to the pharmaceutical and materials science industries. Thiazole derivatives are known to exhibit a wide range of biological activities, and as such, this compound serves as a crucial building block in the synthesis of more complex molecules.[1] It is particularly noted as a key intermediate in the development of novel antihypertensive and anti-inflammatory agents.[1]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines standard protocols for its characterization, and discusses its relevance in a research and development context. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application.

Chemical Identity and Molecular Structure

A clear understanding of the compound's structure and fundamental identifiers is paramount for any scientific investigation.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile | [2][3] |

| CAS Number | 94833-31-5 | [4][5][6] |

| Molecular Formula | C₁₁H₇BrN₂S | [2][4] |

| Molecular Weight | 279.16 g/mol | [4][6] |

| InChI Key | VBHJUUAUIGGAPS-UHFFFAOYSA-N | [2] |

| SMILES String | Brc1ccc(cc1)-c2csc(CC#N)n2 | |

Physicochemical Properties

The bulk physical properties of a compound are critical for determining its handling, storage, and application in various experimental setups.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Solid | [2] |

| Melting Point | 125-129 °C (lit.) | [6] |

| Purity | 97% to >98% | [2][5] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

| Solubility | No data available in provided sources. Generally, thiazole derivatives exhibit solubility in organic solvents like DMSO, DMF, and chlorinated solvents. Experimental determination is recommended. | |

Spectroscopic Characterization Protocols

While specific spectral data for this compound is not detailed in the provided search results, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following protocols describe the standard procedures for obtaining these crucial datasets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 300 MHz or higher field spectrometer.

-

Expected Signals: Aromatic protons from the bromophenyl group would appear as multiplets or distinct doublets in the δ 7.0-8.0 ppm region. The lone proton on the thiazole ring would likely appear as a singlet further downfield. The methylene (-CH₂-) protons adjacent to the nitrile group would appear as a singlet, typically in the δ 3.5-4.5 ppm range.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

Expected Signals: Expect distinct signals for each unique carbon atom. The nitrile carbon (C≡N) would be observed around δ 115-120 ppm. Aromatic and thiazole carbons would appear in the δ 110-150 ppm region. The methylene carbon (-CH₂-) signal would be found in the more upfield region of the spectrum.

-

Causality Behind Choices: The choice of deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Higher field spectrometers provide better signal resolution, which is essential for unambiguous structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation (KBr Pellet):

-

Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Bands: Key vibrational bands would include: C≡N (nitrile) stretching around 2250 cm⁻¹, C=N and C=C (aromatic and thiazole rings) stretching in the 1600-1450 cm⁻¹ region, and C-H stretching from the aromatic ring just above 3000 cm⁻¹. The C-Br stretch would appear in the fingerprint region, typically below 700 cm⁻¹.

-

Causality Behind Choices: The KBr pellet method is a common and effective technique for analyzing solid samples, providing clear spectra free from solvent interference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in acetonitrile or methanol) into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Expected Results: The primary observation would be the molecular ion peak ([M+H]⁺ or [M-H]⁻). For this compound (MW = 279.16), the spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity at m/z ~280 and ~282, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[3]

-

Causality Behind Choices: ESI is a "soft" ionization technique that is ideal for obtaining the molecular weight of the parent compound with minimal fragmentation, which is the primary goal for molecular weight confirmation.

Role as a Synthetic Intermediate

The primary utility of this compound in drug discovery and development is its role as a versatile intermediate. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitrile group can also be chemically transformed into other functional groups like amines or carboxylic acids.

Caption: Synthetic utility of this compound.

Safety and Handling

Proper safety precautions are essential when handling any chemical substance. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictograms | Skull and crossbones, Corrosion | |

| Signal Word | Danger | |

| Hazard Codes | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | |

| Precautionary Codes | P280, P301 + P310 + P330, P302 + P352, P305 + P351 + P338 + P310 | |

| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Type P2 (EN 143) respirator cartridges |

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | |

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate PPE.

References

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]

- This compound. MySkinRecipes. [Link]

- Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry. [Link]

- Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure.

- This compound (C11H7BrN2S). PubChemLite. [Link]

- This compound. BioOrganics. [Link]

- 4-(4-BROMOPHENYL)-2-THIAZOLEACETONITRIL&. Chongqing Chemdad Co.. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. PubChemLite - this compound (C11H7BrN2S) [pubchemlite.lcsb.uni.lu]

- 4. 2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile - CAS:94833-31-5 - Abovchem [abovchem.com]

- 5. BioOrganics [bioorganics.biz]

- 6. 4-(4-BROMOPHENYL)-2-THIAZOLEACETONITRIL& Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for 4-(4-bromophenyl)-2-thiazoleacetonitrile, a key intermediate in medicinal chemistry and drug development.[1][2] The primary focus of this document is the elucidation of the most prominent and efficient synthetic route, the Hantzsch thiazole synthesis. This guide is structured to provide not only a step-by-step experimental protocol but also a thorough understanding of the underlying chemical principles, from the synthesis of the requisite starting materials to the final purification and characterization of the target molecule. Detailed methodologies, mechanistic insights, safety protocols, and data interpretation are presented to equip researchers with the knowledge to confidently and safely execute this synthesis.

Introduction and Strategic Overview

This compound is a versatile heterocyclic compound. The bromophenyl moiety offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the thiazoleacetonitrile core is a recognized pharmacophore in various biologically active molecules.[1] The synthesis of this target molecule is most effectively achieved through the Hantzsch thiazole synthesis, a classic and reliable method for the construction of thiazole rings.

The overall synthetic strategy is a convergent two-component approach, culminating in the cyclocondensation of an α-haloketone with a thioamide. This guide will detail the synthesis of the two key precursors:

-

2,4'-Dibromoacetophenone (the α-haloketone component)

-

2-Cyanoethanethioamide (the thioamide component)

Following the preparation of these intermediates, a detailed protocol for the final Hantzsch cyclization to yield this compound will be presented.

Synthesis of Starting Materials

The successful synthesis of the target molecule is predicated on the availability of high-purity starting materials. This section details the laboratory-scale preparation of the two key precursors.

Synthesis of 2,4'-Dibromoacetophenone

2,4'-Dibromoacetophenone is prepared via the bromination of 4-bromoacetophenone. This electrophilic substitution reaction proceeds readily at the α-carbon of the ketone.

Reaction:

-

In a 500 mL round-bottom flask, dissolve 50 g (0.25 mol) of 4-bromoacetophenone in 100 mL of glacial acetic acid.

-

With vigorous stirring, slowly add 40 g (12.5 mL, 0.25 mol) of bromine to the solution, ensuring the temperature is maintained below 20°C. The addition should take approximately 30 minutes.

-

As the reaction progresses, 2,4'-dibromoacetophenone will begin to precipitate as crystalline needles.

-

After the complete addition of bromine, cool the flask in an ice-water bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the crystals with cold 50% aqueous ethanol until they are colorless.

-

The crude product can be further purified by recrystallization from 95% ethanol to yield colorless needles.[3]

Typical Yield: 69-72%

Physical Properties of 2,4'-Dibromoacetophenone:

| Property | Value | Source |

| CAS Number | 99-73-0 | [4] |

| Molecular Formula | C8H6Br2O | [4] |

| Molecular Weight | 277.94 g/mol | [4] |

| Melting Point | 108-110 °C | [5] |

| Appearance | Off-white crystals or powder | [5] |

Synthesis of 2-Cyanoethanethioamide

2-Cyanoethanethioamide is prepared from the readily available 2-cyanoacetamide via thionation. Lawesson's reagent is a mild and effective thionating agent for this transformation.[6]

Reaction:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyanoacetamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The reaction mixture may be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel.

Note: The purification can be challenging due to the polarity of the product and byproducts from Lawesson's reagent.[7]

Core Synthesis: Hantzsch Thiazole Synthesis

The cornerstone of this synthetic pathway is the Hantzsch thiazole synthesis, which involves the reaction of 2,4'-dibromoacetophenone with 2-cyanoethanethioamide.

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve 2-cyanoethanethioamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

To this solution, add 2,4'-dibromoacetophenone (1.0 eq).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress should be monitored by TLC.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then subjected to a work-up procedure, which may involve partitioning between an organic solvent and water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

Purification and Characterization

Purification of the final product is crucial to obtain material of high purity for subsequent applications.

Purification

Recrystallization is the preferred method for the purification of solid this compound. A variety of solvent systems can be explored to achieve optimal purification.[8]

Recrystallization Solvents:

-

Ethanol

-

Ethyl acetate/Hexane

-

Acetone/Water

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, the hot solution should be filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

Physical Properties:

| Property | Value | Source |

| CAS Number | 94833-31-5 | [9] |

| Molecular Formula | C11H7BrN2S | [9] |

| Molecular Weight | 279.16 g/mol | [9] |

| Melting Point | 125-129 °C | [9] |

| Appearance | Solid | [9] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring, the thiazole ring proton, and the methylene protons of the acetonitrile group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group, C=N and C=C stretching vibrations of the thiazole and phenyl rings, and C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.[10]

Safety and Handling

It is imperative that all experimental procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

-

2,4'-Dibromoacetophenone: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[11][12] Handle with extreme care, using gloves, safety goggles, and a lab coat.

-

Lawesson's Reagent: This reagent has a strong, unpleasant odor and should be handled in a fume hood.

-

Solvents: The organic solvents used in this synthesis are flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14][15]

Conclusion

This technical guide has detailed a reliable and well-established synthetic pathway for this compound via the Hantzsch thiazole synthesis. By providing comprehensive protocols for the synthesis of the necessary starting materials, a detailed procedure for the final cyclization, and guidelines for purification and characterization, this document serves as a valuable resource for researchers in the field. The successful synthesis of this key intermediate opens avenues for the development of novel and potentially therapeutic compounds.

Experimental Workflow and Logic Diagram

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound [myskinrecipes.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,4'-Dibromoacetophenone synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. reddit.com [reddit.com]

- 9. This compound 97 94833-31-5 [sigmaaldrich.com]

- 10. PubChemLite - this compound (C11H7BrN2S) [pubchemlite.lcsb.uni.lu]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

This guide provides a comprehensive overview of the synthetic pathway for 4-(4-Bromophenyl)-2-thiazoleacetonitrile, a key intermediate in the development of various pharmaceutical compounds. By leveraging the foundational principles of heterocyclic chemistry, we will explore the strategic synthesis of this molecule, focusing on the widely adopted Hantzsch thiazole synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The title compound, this compound, serves as a versatile building block. The bromo-substituent on the phenyl ring provides a reactive site for further molecular elaboration via cross-coupling reactions, while the thiazoleacetonitrile moiety is a key structural feature in various targeted therapeutic agents. The most direct and efficient method for constructing the core 4-arylthiazole structure is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][2]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule disconnects the thiazole ring into two primary synthons, consistent with the Hantzsch synthesis pathway. The C4-C5 and N3-C2 bonds are cleaved, identifying an α-haloketone and a thioamide as the key starting materials.

Caption: Retrosynthetic approach for the target molecule.

This analysis identifies two commercially available or readily synthesizable starting materials:

-

2-Bromo-1-(4-bromophenyl)ethanone: An α-haloketone that provides the C4 and C5 atoms of the thiazole ring and the entire 4-(4-bromophenyl) substituent.

-

Cyanothioacetamide: A functionalized thioamide that supplies the sulfur atom (S1), the nitrogen atom (N3), the C2 atom, and the appended acetonitrile side chain.

Part 1: Synthesis of Key Precursor: 2-Bromo-1-(4-bromophenyl)ethanone

The synthesis of the α-haloketone precursor is typically achieved through the direct α-bromination of the corresponding acetophenone. This reaction proceeds via an enol or enolate intermediate and is a fundamental transformation in organic synthesis.

Protocol 1: α-Bromination of 4-Bromoacetophenone

This protocol describes the synthesis of 2-bromo-1-(4-bromophenyl)ethanone from 4-bromoacetophenone using copper(II) bromide as the brominating agent, a method noted for its efficiency.[3]

Materials:

-

4-Bromoacetophenone

-

Copper(II) Bromide (CuBr₂)

-

Ethyl Acetate (EtOAc)

-

Chloroform (CHCl₃)

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

To the flask, add 4-bromoacetophenone (1 equivalent) and ethyl acetate (as solvent).

-

Add copper(II) bromide (2.1 equivalents) to the mixture.

-

Heat the reaction mixture to 60°C and maintain stirring for approximately 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and filter to remove the copper salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to afford the pure 2-bromo-1-(4-bromophenyl)ethanone as a solid.

Causality and Trustworthiness: The use of CuBr₂ provides a solid, easy-to-handle source of bromine and often leads to cleaner reactions with higher selectivity for mono-bromination compared to using liquid Br₂. The workup is straightforward, and the purity can be validated using standard techniques like NMR spectroscopy and melting point determination (literature mp: 108-110°C).[4]

Data Summary: Precursor Synthesis

| Parameter | Value/Condition | Source |

| Starting Material | 4-Bromoacetophenone | [3] |

| Reagent | Copper(II) Bromide (CuBr₂) | [3] |

| Solvent | Ethyl Acetate | [3] |

| Temperature | 60 °C | [3] |

| Reaction Time | 12 hours | [3] |

| Typical Yield | ~44% (unoptimized) | [3] |

| Purification | Filtration, Column Chromatography | [3] |

Part 2: Core Synthesis of this compound

The core of this synthesis is the Hantzsch reaction, a condensation that forms the thiazole ring. The reaction is robust, high-yielding, and proceeds through a well-understood mechanism.[1][5]

Experimental Workflow

Caption: General experimental workflow for the Hantzsch synthesis.

Protocol 2: Hantzsch Thiazole Synthesis

This protocol is based on established Hantzsch synthesis procedures reacting α-haloketones with thioamides.[1][6]

Materials:

-

2-Bromo-1-(4-bromophenyl)ethanone (1 equivalent)

-

Cyanothioacetamide (1 equivalent)

-

Ethanol (absolute)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyanothioacetamide (1 equivalent) in absolute ethanol.

-

Add 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) to the solution.

-

Heat the mixture to reflux (approx. 78°C) with continuous stirring.

-

The reaction typically proceeds over 2-4 hours. Monitor its completion by TLC.

-

Upon completion, remove the heat source and allow the solution to cool to room temperature. A precipitate of the product may form.

-

If necessary, cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

-

Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol if required.

Self-Validating System: The Hantzsch synthesis is often driven to completion by the formation of the stable, aromatic thiazole ring.[5] The product typically precipitates from the reaction mixture upon cooling, providing a simple and efficient method of isolation. The identity and purity of the final compound can be confirmed by melting point, NMR, and mass spectrometry.

Part 3: Mechanistic Insights

The Hantzsch thiazole synthesis proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

Caption: Key stages of the Hantzsch thiazole synthesis mechanism.

Detailed Mechanism:

-

Nucleophilic Attack: The reaction initiates with the sulfur atom of cyanothioacetamide acting as a nucleophile, attacking the α-carbon of 2-bromo-1-(4-bromophenyl)ethanone in an Sɴ2 reaction. This displaces the bromide ion and forms a C-S bond, yielding an intermediate thioether salt.

-

Cyclization: The nitrogen atom of the thioamide moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This final aromatization step is the thermodynamic driving force for the reaction.[5]

Conclusion

The synthesis of this compound is reliably achieved through a two-step process: the α-bromination of 4-bromoacetophenone followed by a Hantzsch thiazole condensation with cyanothioacetamide. This pathway is efficient, scalable, and relies on well-established, high-yielding reactions. The protocols and mechanistic insights provided herein offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

- Dyachenko, V. D., et al. (2020). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 90(7), 1217-1225.

- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

- ResearchGate. (n.d.). Hantzsch thiazole synthesis.

- Abdel-Latif, E., et al. (2007). Reaction of cyanothioacetamide with diketene: A convenient and regioselective approach to novel pyridin-4(1H)-one derivatives. Chemistry of Heterocyclic Compounds, 43, 598-605.

- Chemical-Suppliers.com. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone.

- TSI Journals. (2015). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives.

- Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.

- Acta Crystallographica Section E. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Institutes of Health.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Wikipedia. (n.d.). Hantzsch pyridine synthesis.

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Gilon, C., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach For the Synthesis of Thiazole Containing Cyclopeptides. Journal of Organic Chemistry.

- Chem Help ASAP. (2019, January 19). synthesis of thiazoles. YouTube.

Sources

4-(4-Bromophenyl)-2-thiazoleacetonitrile chemical formula

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-thiazoleacetonitrile: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, offers a detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction, and outlines robust methods for its analytical characterization. Furthermore, it explores the molecule's significance as a versatile scaffold, highlighting its established applications in the development of novel therapeutic agents and other advanced materials. The synthesis section provides not just a procedural walkthrough but also a mechanistic rationale, empowering researchers to optimize the reaction for their specific needs.

Physicochemical Properties and Molecular Identification

This compound is a solid organic compound whose structure features a central thiazole ring functionalized with a 4-bromophenyl group at the C4 position and an acetonitrile moiety at the C2 position. This specific arrangement of functional groups imparts the molecule with the reactivity and electronic properties necessary for its role as a key synthetic intermediate.

Core Compound Data

All quantitative data are summarized in the table below for efficient reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₇BrN₂S | [1] |

| Molecular Weight | 279.16 g/mol | [1] |

| CAS Number | 94833-31-5 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 125-129 °C | [1] |

| SMILES | Brc1ccc(cc1)-c2csc(CC#N)n2 | [1] |

| InChIKey | VBHJUUAUIGGAPS-UHFFFAOYSA-N | [1] |

Molecular Structure

The structural formula of the compound is depicted below, illustrating the connectivity of the bromophenyl, thiazole, and acetonitrile components.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The construction of the 4,2-disubstituted thiazole core of this molecule is most reliably achieved via the Hantzsch thiazole synthesis. This classic condensation reaction remains a cornerstone of heterocyclic chemistry due to its efficiency, versatility, and tolerance of a wide range of functional groups.[2]

Retrosynthetic Analysis

A logical deconstruction of the target molecule points directly to the Hantzsch methodology. The thiazole ring can be disconnected across the S1-C2 and N3-C4 bonds, identifying an α-haloketone and a thioamide as the requisite precursors. This approach is synthetically robust and utilizes readily accessible starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Rationale for Hantzsch Synthesis

The Hantzsch reaction is selected for its proven reliability in forming thiazole rings from α-haloketones and thioamides.[3] Modern adaptations of this method, such as the use of microwave irradiation and environmentally benign solvents like glycerol, offer significant advantages over classical protocols, including drastically reduced reaction times, often higher yields, and a simplified work-up procedure.[2][4] This makes the method highly suitable for both discovery chemistry and scale-up operations.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established procedures for the synthesis of analogous 2-cyanomethyl-4-phenylthiazoles.[2][4]

Precursor Synthesis:

-

2-Bromo-1-(4-bromophenyl)ethanone (α-Haloketone): This key intermediate is prepared via the α-bromination of 4-bromoacetophenone. Standard methods using reagents like cupric bromide or N-bromosuccinimide (NBS) are effective.[5] The product should be purified and its identity confirmed by NMR spectroscopy before use.[6]

-

2-Cyanothioacetamide (Thioamide): This reagent can be synthesized from malononitrile by reaction with a sulfur source such as sodium hydrosulfide (NaHS) in a polar aprotic solvent.[7]

Main Reaction:

-

Reagent Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol, 278 mg), 2-cyanothioacetamide (1.1 mmol, 110 mg), and anhydrous glycerol (3 mL).

-

Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture with stirring at 120°C for 5-10 minutes.

-

Experimental Insight: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3) to determine the optimal reaction time and ensure complete consumption of the limiting reagent.

-

-

Work-up and Isolation: After cooling the reaction vessel to room temperature, add distilled water (20 mL) to the mixture. The product will precipitate out of the aqueous glycerol solution.

-

Purification: Collect the crude solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water (3 x 15 mL) and then with a small amount of cold ethanol to remove residual glycerol and unreacted starting materials.

-

Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight. The final product, this compound, is typically obtained as a solid.

Mechanistic Walkthrough

The Hantzsch synthesis proceeds via a well-established cascade of nucleophilic attack, cyclization, and dehydration.

-

Nucleophilic Attack (Sₙ2): The reaction initiates with the sulfur atom of 2-cyanothioacetamide, acting as a potent nucleophile, attacking the α-carbon of 2-bromo-1-(4-bromophenyl)ethanone. This Sₙ2 displacement expels the bromide ion, forming an isothiourea salt intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone moiety. This intramolecular condensation reaction forms a five-membered heterocyclic intermediate, a thiazoline alcohol.

-

Dehydration (Aromatization): The final step is the acid- or heat-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, yielding the final product.

Caption: Key stages of the Hantzsch thiazole synthesis mechanism.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Data / Observations |

| ¹H NMR | Aromatic Protons: Two sets of doublets in the ~7.5-7.9 ppm range, characteristic of a 1,4-disubstituted benzene ring. Thiazole Proton: A singlet for the C5-H of the thiazole ring, typically ~7.8-8.2 ppm. Methylene Protons: A singlet for the -CH₂- group adjacent to the nitrile, expected around ~4.0-4.5 ppm. |

| ¹³C NMR | Nitrile Carbon (-C≡N): Signal around 115-120 ppm. Methylene Carbon (-CH₂-): Signal around 20-25 ppm. Aromatic/Thiazole Carbons: Multiple signals in the 120-155 ppm range, corresponding to the carbons of the bromophenyl and thiazole rings. The carbon bearing the bromine will be distinct. |

| FT-IR | Nitrile Stretch (C≡N): A sharp, characteristic absorption band at ~2240-2260 cm⁻¹. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic and heterocyclic rings. |

| Mass Spec. (ESI+) | [M+H]⁺: Expected at m/z ~279/281 (due to bromine isotopes ⁷⁹Br/⁸¹Br). [M+Na]⁺: Expected at m/z ~301/303.[8] |

| Elemental Analysis | Calculated for C₁₁H₇BrN₂S: C, 47.33%; H, 2.53%; N, 10.04%. Found values should be within ±0.4%. |

Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable scaffold or key intermediate in the synthesis of more complex, biologically active molecules.[9] Its utility stems from the combination of the stable, electron-rich thiazole ring and the reactive handles provided by the nitrile and bromophenyl groups.

-

Scaffold for Bioactive Molecules: The thiazole core is a recognized "privileged structure" in medicinal chemistry, found in numerous approved drugs with antimicrobial, anti-inflammatory, and anticancer properties.

-

Intermediate for Derivatization:

-

The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents to explore structure-activity relationships (SAR).

-

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular elaboration.

-

Caption: Role as a core scaffold for therapeutic agent development.

Safety, Handling, and Storage

Hazard Identification: As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care, recognizing its potential hazards.

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H301 | Toxic if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Damage | H318 | Causes serious eye damage |

| STOT SE 3 | H335 | May cause respiratory irritation |

| Source: Sigma-Aldrich[1] |

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or a face shield.[1]

-

Avoid generating dust. Use appropriate engineering controls for weighing and transferring the solid.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant synthetic value. Its straightforward and efficient synthesis via the microwave-assisted Hantzsch reaction makes it readily accessible. The presence of multiple, distinct functional groups provides chemists with a versatile platform for constructing complex molecular architectures, particularly in the pursuit of novel therapeutics. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

- Deligeorgiev, T., Kaloyanova, S., Lesev, N., Alajarín, R., Vaquero, J., & Álvarez-Builla, J. (2011). An Environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation. Green and Sustainable Chemistry, 1(4), 170-175. [Link]

- ChemTiff. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications.

- Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Org. Synth. 2018, 95, 294-313. [Link]

- Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry. [Link]

- Deligeorgiev, T., et al. (2011). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation.

- Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2008). Chemistry of 2-Cyanomethylbenzothiazole.

- Qiu, X., Zhao, C., Yao, L., Ye, W., Wang, S., Zhang, J., & Zhou, Z. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Molecular Crystals and Liquid Crystals, 768(5). [Link]

- Gising, J., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry. [Link]

- Royal Society of Chemistry. (n.d.).

- Kumar, A., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

- Jain, S., et al. (2015). Fig. S29 13 C NMR of 4-(4-bromophenyl)-1-(4-methylbenzyl).

- Organic Syntheses. (n.d.). Malononitrile. Org. Syn. Coll. Vol. 2, p.379 (1943); Vol. 19, p.62 (1939). [Link]

- Al-Jibouri, M. N. A. (2019). Synthesis and Characterization of New Complexes of 2-(Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions.

- Khan, S. A., et al. (2010). Synthesis and Characterization of 4-Bromobenzothioamide.

- Bou-Salah, L., et al. (2016).

- PubChem. (n.d.). This compound.

- Al-Mulla, A. (2017). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]

- Wiglusz, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]

- Royal Society of Chemistry. (n.d.). 1H NMR. [Link]

- MySkinRecipes. (n.d.). This compound.

Sources

- 1. This compound 97 94833-31-5 [sigmaaldrich.com]

- 2. An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation [scirp.org]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]